molecular formula C7H12N2O2 B2894486 (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol CAS No. 2165615-32-5

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol

Cat. No. B2894486
M. Wt: 156.185
InChI Key: QWYHXGOOTHWTHU-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. It is also known as 4-Methyl-1-(4-methoxy-1-methyl-1H-pyrazol-3-yl)pentane-1,3-diol or MPMP. This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Solvatochromism and Photophysical Properties

The photophysical properties of related compounds, such as 4-methoxy-N-methyl-1,8-naphthalimide, have been extensively studied to understand the impact of solvent polarity and hydrogen-bond donor capability on their behavior. Research indicates a significant solvatochromic effect, where changes in solvent composition, particularly with ethanol-water mixtures, can lead to shifts in UV-vis spectral properties. This understanding aids in the exploration of solvent effects on similar compounds for potential analytical applications in spectroscopy and material science (Demets et al., 2006).

Ethanol Synthesis from Syngas

Research into the catalytic mechanisms of ethanol synthesis, particularly on Rhodium (Rh) based catalysts, provides insights into the complex process of converting syngas into ethanol. Understanding the reaction pathways and the role of intermediates like formyl, methanol, and methane enhances our knowledge of catalysis and could inform the development of more efficient catalysts for producing ethanol and other alcohols, potentially impacting fuel and energy research (Choi & Liu, 2009).

Molecular Segregation in Alcohol-Water Solutions

Studies on alcohol-water mixtures, such as those involving methanol or ethanol, reveal molecular segregation phenomena due to hydrophobic interactions and hydrogen bonding. This research provides foundational knowledge for understanding solvent interactions at the molecular level, which is critical for fields like solution chemistry and material science (Dixit et al., 2002).

Electrooxidation in Fuel Cells

The electrocatalytic oxidation of alcohols, such as ethanol and methanol, using molecular catalysts highlights the potential for developing more efficient fuel cells. By understanding the mechanisms of alcohol oxidation and the products formed, researchers can advance the design of energy conversion devices, contributing to renewable energy technologies (Liu et al., 2016).

properties

IUPAC Name

(1R)-1-(4-methoxy-1-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4-5,10H,1-3H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYHXGOOTHWTHU-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NN(C=C1OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol

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